molecular formula C17H13ClFNO2 B8679476 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one CAS No. 923022-54-2

7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one

Cat. No.: B8679476
CAS No.: 923022-54-2
M. Wt: 317.7 g/mol
InChI Key: PTKVNYJGJSGOCB-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 6-fluoro-2-chloroaniline, and isoquinoline derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 6-fluoro-2-chloroaniline.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinoline core structure.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroisoquinolines.

Scientific Research Applications

7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical intermediates for industrial processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-7-chloro-4-oxo-4H-chromene: Shares similar halogen substituents but differs in the core structure.

    4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the isoquinoline core.

    2-Fluoro-6-methoxyphenylboronic acid: Similar functional groups but different overall structure.

Uniqueness

7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to its specific combination of chloro, fluoro, and methoxy substituents on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

923022-54-2

Molecular Formula

C17H13ClFNO2

Molecular Weight

317.7 g/mol

IUPAC Name

7-chloro-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one

InChI

InChI=1S/C17H13ClFNO2/c1-22-13-4-2-11(3-5-13)10-20-7-6-12-8-16(19)15(18)9-14(12)17(20)21/h2-9H,10H2,1H3

InChI Key

PTKVNYJGJSGOCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 7-chloro-6-fluoro-2H-isoquinolin-1-one (60) were suspended in 100 mL of DMF. 19.75 g of cesium carbonate and 7.55 mL of p-methoxy benzyl chloride were added successively and the mixture was stirred for 2 h. The mixture was poured on ice/water and the formed precipitate was filtered off, washed with water and dried in vacuum to give 13.67 g of the title compound. Rt=1.96 min (Method B). Detected mass: 318.1 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.75 g
Type
reactant
Reaction Step Two
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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